6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine
Overview
Description
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a synthetic compound that belongs to the class of cytokinin-derived molecules Cytokinins are a group of plant hormones that play a crucial role in regulating cell division, growth, and differentiation in plants
Mechanism of Action
Target of Action
Iso-Olomoucine, also known as 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is crucial for cell division and proliferation .
Mode of Action
Iso-Olomoucine acts as an inhibitor of CDKs . It interacts with the ATP-binding site of CDKs, thereby inhibiting their activity . It’s worth noting that iso-olomoucine is less pharmacologically potent than its active isomer, olomoucine .
Biochemical Pathways
The inhibition of CDKs by Iso-Olomoucine affects several biochemical pathways. It has been shown to suppress apoptosis (programmed cell death) in neuronal cells . This effect is thought to be mediated by the inhibition of pathways that normally control the cell cycle . Furthermore, Iso-Olomoucine has been found to lengthen the cell cycle of neuroepithelial cells, which can induce premature neurogenesis .
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes and potentially have a wide distribution within the body.
Result of Action
The primary result of Iso-Olomoucine’s action is the inhibition of apoptosis in certain cell types, such as neuronal cells . This can lead to the survival of these cells even under conditions where they would normally undergo programmed cell death . Additionally, Iso-Olomoucine can induce premature neurogenesis by lengthening the cell cycle of neuroepithelial cells .
Action Environment
The action of Iso-Olomoucine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. At concentrations where it specifically inhibits CDKs, it reduces only anterograde transport, whereas at higher concentrations where other kinases are also inhibited, both anterograde and retrograde movement are affected
Biochemical Analysis
Biochemical Properties
Iso-Olomoucine interacts with various enzymes, proteins, and other biomolecules. It is known to be a more specific Cdk inhibitor . Unlike its active counterpart, olomoucine, Iso-Olomoucine does not appreciably affect gene transcription or translation .
Cellular Effects
It is known that its active counterpart, olomoucine, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its active counterpart, olomoucine, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its active counterpart, olomoucine, has been studied for its effects on recovery and peri-infarct changes following photothrombotic stroke .
Dosage Effects in Animal Models
Its active counterpart, olomoucine, has been studied for its effects on recovery following photothrombotic stroke in rats .
Metabolic Pathways
Its active counterpart, olomoucine, is known to interact with various enzymes and cofactors .
Transport and Distribution
Its active counterpart, olomoucine, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Its active counterpart, olomoucine, is known to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine typically involves the reaction of 6-chloropurine with benzylamine and 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine has several scientific research applications:
Biology: It is used as a cytokinin analog to study plant growth and development. It can also be used to investigate the role of cytokinins in cell division and differentiation.
Chemistry: The compound is used in synthetic chemistry to develop new purine derivatives with potential biological activities.
Medicine: Research has shown that cytokinin derivatives, including this compound, have potential anticancer properties by inhibiting cyclin-dependent kinases (CDKs).
Industry: It is used in the development of agricultural products to enhance plant growth and yield.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A well-known cytokinin used in plant biology.
2-(2-Hydroxyethylamino)-6-benzylaminopurine: Another cytokinin analog with similar biological activities.
9-Methylpurine: A purine derivative with distinct biological properties.
Uniqueness
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both benzylamino and hydroxyethylamino groups allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKMUDQRKXVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333581 | |
Record name | Iso-Olomoucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101622-50-8 | |
Record name | Iso-Olomoucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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